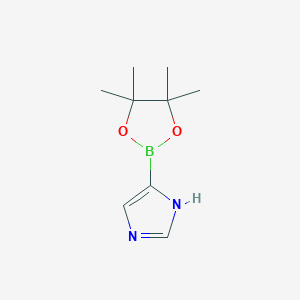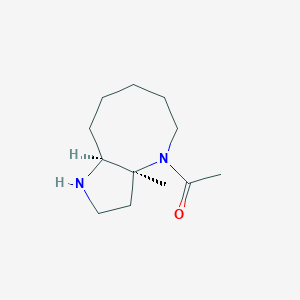
(S)-Piperidin-3-ylmethanol hydrochloride
Vue d'ensemble
Description
(S)-Piperidin-3-ylmethanol hydrochloride, or (S)-PMHCl, is a compound that has become increasingly popular in scientific research due to its unique properties. It is a chiral molecule, meaning it has two non-superimposable mirror image forms, and is used in a variety of applications, from drug development to biochemistry.
Applications De Recherche Scientifique
Synthesis and Bioactivity
A study by Unluer et al. (2016) focused on the synthesis of Mannich bases with a piperidine moiety, specifically 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides. These compounds were evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, revealing potential for further investigation in drug development (Unluer et al., 2016).
Orthogonally Protected Derivatives
Košak et al. (2014) presented a method for synthesizing orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from readily available compounds. This straightforward two-step procedure results in high yields, important for medicinal chemistry and drug discovery (Košak et al., 2014).
Antipsychotic Drug Synthesis
A publication on the synthesis of Iloperidone, an antipsychotic drug, utilized (2,4-difluorophenyl)-piperidin-4-ylmethanone hydrochloride as a key intermediate. The overall yield of about 57% highlights the importance of this compound in the synthesis process (Hu Wenhao, 2011).
Analgesic Properties
Spielman and Richards (1946) synthesized a series of 1‐acyl‐3‐aminomethylureas, where only 1‐acetyl‐3‐piperidinomethylurea hydrochloride showed a significant analgesic effect. However, the instability and side effects in solution indicated the need for further development (Spielman & Richards, 1946).
Antimicrobial Activities
Ovonramwen et al. (2019) synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities. The compound exhibited moderate activities against various microbes, showcasing its potential in antimicrobial research (Ovonramwen et al., 2019).
Antiproliferative Study
Harishkumar et al. (2018) synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives and assessed their antiproliferative effects on human cancer cell lines. The results showed considerable growth inhibition, indicating their potential in cancer research (Harishkumar et al., 2018).
Cytotoxic and Anticancer Agents
Dimmock et al. (1998) synthesized a series of compounds including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, showing significant cytotoxicity toward various cell lines. This indicates the role of such compounds in developing new classes of cytotoxic agents (Dimmock et al., 1998).
Cytotoxicity Against Cancer Cells
Kucukoglu et al. (2014) synthesized N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluated their cytotoxicity against human hepatoma and breast cancer cells. Some compounds showed more potent cytotoxicity than the reference drug 5-FU, highlighting their significance in cancer therapy research (Kucukoglu et al., 2014).
Anti-Inflammatory Compounds
Burayk et al. (2022) demonstrated the efficacy of two novel benzimidazole piperidine and phenoxy pyridine derivatives as selective COX-2 inhibitors. These compounds showed promise as new non-steroidal anti-inflammatory drugs with minimal side effects (Burayk et al., 2022).
Propriétés
IUPAC Name |
[(3S)-piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFTUQPTEOPYGV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743572 | |
| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125551-75-8 | |
| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)



![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)



